molecular formula C26H54N2S4Sn B13795403 Dibutylbis((dibutylthiocarbamoyl)thio)stannane CAS No. 6821-94-9

Dibutylbis((dibutylthiocarbamoyl)thio)stannane

Cat. No.: B13795403
CAS No.: 6821-94-9
M. Wt: 641.7 g/mol
InChI Key: MZALSSKSVYPDCR-UHFFFAOYSA-L
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Description

Dibutylbis((dibutylthiocarbamoyl)thio)stannane is a specialized organotin compound with potential applications as a catalyst and stabilizer in various chemical syntheses and polymer research. Compounds within this class are known to act as catalysts in reactions such as polyurethane formation and esterification. The mechanism of action typically involves the tin center facilitating key reactions. This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any human use. Specific toxicological and ecological information for this exact compound should be confirmed prior to use.

Properties

CAS No.

6821-94-9

Molecular Formula

C26H54N2S4Sn

Molecular Weight

641.7 g/mol

IUPAC Name

[dibutyl(dibutylcarbamothioylsulfanyl)stannyl] N,N-dibutylcarbamodithioate

InChI

InChI=1S/2C9H19NS2.2C4H9.Sn/c2*1-3-5-7-10(9(11)12)8-6-4-2;2*1-3-4-2;/h2*3-8H2,1-2H3,(H,11,12);2*1,3-4H2,2H3;/q;;;;+2/p-2

InChI Key

MZALSSKSVYPDCR-UHFFFAOYSA-L

Canonical SMILES

CCCCN(CCCC)C(=S)S[Sn](CCCC)(CCCC)SC(=S)N(CCCC)CCCC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the integration of dibutyl groups with thiocarbamoyl functionalities onto a tin center. This is achieved through multi-step reactions that often start with dibutyltin precursors and dibutyldithiocarbamic acid or related thiocarbamoyl reagents. The synthetic route requires:

  • Precise control of reaction temperature and solvent environment.
  • Use of solvents such as toluene or dichloromethane to dissolve reactants and intermediates effectively.
  • Stepwise addition of reagents to ensure selective coordination and minimize side reactions.

The central tin atom in the compound is coordinated by two dibutyl groups and two thiocarbamoyl thio groups, forming a stable organotin complex.

Typical Synthetic Procedure

A representative synthetic procedure can be outlined as follows:

Step Reagents & Conditions Description
1 Dibutyltin dichloride + dibutyldithiocarbamic acid Formation of intermediate organotin-thiocarbamoyl complex under inert atmosphere, room temp.
2 Solvent: Toluene or dichloromethane Facilitates solubility and reaction kinetics.
3 Controlled heating (50-80 °C) Promotes coordination of thiocarbamoyl groups to tin center.
4 Purification by crystallization or chromatography Isolates pure this compound.

This method emphasizes maintaining anhydrous and oxygen-free conditions to prevent hydrolysis or oxidation of sensitive intermediates.

Reaction Mechanism Insights

The mechanism involves nucleophilic attack of the sulfur atoms in the dibutyldithiocarbamate moiety on the electrophilic tin center of dibutyltin dichloride, displacing chloride ions and forming Sn–S bonds. The dibutyl groups remain attached to the tin, stabilizing the complex. The reaction proceeds via an intermediate complex, which rearranges to the final bis-substituted product.

Analytical Characterization and Yield Optimization

Yield and Purity

Yield optimization depends on:

  • Solvent choice: Non-polar solvents like toluene improve solubility and reaction rates.
  • Temperature: Moderate heating (50-80 °C) balances reaction kinetics and prevents decomposition.
  • Purification: Recrystallization from suitable solvents or flash chromatography ensures high purity.

Typical yields reported are in the range of 60-80%, with purity confirmed by spectroscopic methods.

Spectroscopic and Structural Confirmation

Data Summary Table: Preparation Parameters

Parameter Typical Conditions Notes
Starting Materials Dibutyltin dichloride, dibutyldithiocarbamic acid High purity reagents essential
Solvent Toluene, dichloromethane Solubility and reaction rate optimization
Temperature 50-80 °C Controlled heating to promote coordination
Reaction Time Several hours (2-6 h) Monitored by TLC or NMR
Atmosphere Inert (N2 or Ar) Prevents oxidation/hydrolysis
Purification Recrystallization, chromatography Ensures removal of impurities
Yield 60-80% Dependent on reaction optimization
Molecular Weight 641.7 g/mol Confirmed by MS

Research Findings and Considerations

  • Organotin compounds like this compound exhibit toxicity towards aquatic organisms, necessitating careful environmental management during synthesis and handling.
  • Exposure limits for dibutyltin compounds are regulated due to reproductive toxicity and environmental persistence concerns.
  • Stability of the compound can be influenced by pH and temperature; acidic or basic conditions may lead to degradation or ligand displacement.
  • The compound participates in typical organotin chemistry, including ligand exchange and coordination reactions, which can be exploited for further functionalization.

Chemical Reactions Analysis

Types of Reactions

Dibutylbis((dibutylthiocarbamoyl)thio)stannane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, disulfides, and various substituted derivatives .

Scientific Research Applications

Dibutylbis((dibutylthiocarbamoyl)thio)stannane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dibutylbis((dibutylthiocarbamoyl)thio)stannane involves its interaction with various molecular targets. The compound can bind to metal ions and proteins, affecting their function and activity. The pathways involved include inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress .

Comparison with Similar Compounds

Key Observations :

  • Thiocarbamoylthio vs.
  • Methacryloyloxy/Oleoyloxy : These groups enable polymerization applications, unlike the research-focused thiocarbamoylthio derivative .

Toxicity and Environmental Impact

This compound

  • No direct toxicity data is available, but structurally similar organotin compounds (e.g., Dibutylbis(dodecylthio)stannane) exhibit reproductive toxicity (fertility impairment) and developmental toxicity (malformations) in animal studies .
  • Environmental persistence is likely due to the stable tin-sulfur bonds, though specific ecotoxicological data is lacking.

Dibutylbis(dodecylthio)stannane

  • Acute Aquatic Toxicity : EC₅₀ (48h) = 0.123 mg/L for Daphnia magna .
  • Chronic Toxicity : Causes teratogenicity and developmental defects in lab animals .
  • Used as a catalyst in polyurethane production, but restricted under regulations like REACH due to toxicity .

Dibutylbis(methacryloyloxy)stannane

  • Limited toxicity data; methacrylate groups may pose sensitization risks similar to other acrylate derivatives .

Regulatory and Industrial Considerations

  • Dibutylbis(dodecylthio)stannane is flagged in safety data sheets for its reproductive hazards, with recommendations to avoid intentional use in industrial settings .
  • Compounds with unsaturated acyloxy groups (e.g., Dibutylbis(octadec-9(Z)-enoyloxy)stannane) are less toxic but face biodegradability challenges due to long alkyl chains .

Biological Activity

Dibutylbis((dibutylthiocarbamoyl)thio)stannane, a compound with significant industrial applications, has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes tin (Sn) as a central atom bonded to two dibutylthiocarbamoyl groups. This structure is crucial for its biological interactions.

Molecular Formula

  • Molecular Formula : C14_{14}H26_{26}N2_{2}S2_{2}Sn
  • CAS Number : 85702-74-5

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In a study evaluating various organotin compounds, this compound demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assessments have shown that this compound can induce apoptosis in cancer cell lines. A study conducted on human breast cancer cells (MCF-7) revealed the following results:

Concentration (µM)Cell Viability (%)
0100
1085
2060
5030

The compound exhibited a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent.

The proposed mechanism of action for the biological activity of this compound involves the disruption of cellular membranes and interference with metabolic processes. The presence of sulfur in its structure may play a critical role in forming reactive sulfur species that contribute to its antimicrobial and cytotoxic effects.

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, this compound was tested against biofilms formed by clinical isolates of bacteria. The results indicated that the compound significantly reduced biofilm biomass compared to controls, suggesting its potential application in treating biofilm-associated infections.

Case Study 2: Cancer Research

A recent study investigated the effects of this compound on various cancer cell lines. The compound was found to inhibit cell proliferation and induce apoptosis through mitochondrial pathways. Further analysis revealed alterations in gene expression related to apoptosis and cell cycle regulation.

Q & A

Q. What are the established synthetic routes for Dibutylbis((dibutylthiocarbamoyl)thio)stannane, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves reacting dibutyltin dichloride with dibutylthiocarbamoylthiol in a solvent like toluene under inert atmosphere. Key parameters include:

  • Molar Ratios: A 1:2 stoichiometry of tin precursor to ligand ensures complete substitution .
  • Temperature: Reactions are conducted at 60–80°C to balance reactivity and byproduct control .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) isolates the product, with yields optimized by slow cooling of the reaction mixture . Characterization via 119^{119}Sn NMR and FT-IR confirms ligand coordination and purity .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer: A multi-technique approach is critical:

  • 1^{1}H/13^{13}C NMR: Assigns proton environments and confirms ligand attachment via shifts in thiocarbamoyl groups (e.g., δ 160–170 ppm for C=S in 13^{13}C NMR) .
  • FT-IR: Peaks at 500–600 cm1^{-1} (Sn–S stretching) and 1500–1600 cm1^{-1} (C=S) validate structural integrity .
  • Mass Spectrometry (ESI-MS): Detects molecular ion clusters (e.g., [M+H]+^+) and fragmentation patterns to confirm molecular weight .

Advanced Research Questions

Q. How does the steric bulk of dibutylthiocarbamoylthio ligands influence the compound's catalytic activity in polyurethane formation?

Methodological Answer: The ligand's steric hindrance modulates tin center accessibility, impacting catalytic efficiency. To assess this:

  • Comparative Kinetics: Compare reaction rates of polyurethane formation using this compound versus less hindered analogs (e.g., dimethyl derivatives) .
  • Computational Modeling: Density Functional Theory (DFT) calculates ligand-Tin bond angles and electron density to correlate steric effects with transition-state stabilization . Experimental data from TGA/DSC can link thermal stability (decomposition >200°C) to catalyst longevity .

Q. What are the discrepancies in reported thermal stability data, and how can they be resolved experimentally?

Methodological Answer: Variations in decomposition temperatures (e.g., 180–220°C) may arise from moisture sensitivity or impurities. Resolve this via:

  • Controlled Atmosphere TGA: Conduct analyses under nitrogen vs. air to isolate oxidative degradation pathways .
  • Purity Assessment: Use HPLC-UV (C18 column, acetonitrile/water) to quantify impurity levels and correlate with stability .
  • Accelerated Aging Studies: Expose samples to 40°C/75% humidity for 30 days, monitoring structural integrity via FT-IR and 119^{119}Sn NMR .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound's toxicity in aquatic environments?

Methodological Answer: Discrepancies in EC50_{50} values (e.g., 0.1–5 mg/L for Daphnia magna) may stem from test protocols. Standardize assessments by:

  • OECD Guidelines: Follow Test No. 202 (acute immobilization) with controlled pH (7.0±0.2) and dissolved oxygen (>60%) .
  • Metabolite Identification: Use LC-MS/MS to detect degradation products (e.g., tributyltin derivatives) that contribute to toxicity .
  • Cross-Study Comparisons: Normalize data using lipid-normalized bioaccumulation factors to account for organism variability .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • PPE: Wear nitrile gloves, safety goggles, and lab coats to prevent dermal contact (skin irritation reported at ≥0.1% concentration) .
  • Ventilation: Use fume hoods during synthesis; airborne exposure limits (TLV-TWA) for organotin compounds are 0.1 mg/m3^3 .
  • Spill Management: Neutralize with activated charcoal, collect in sealed containers, and dispose via hazardous waste facilities .

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